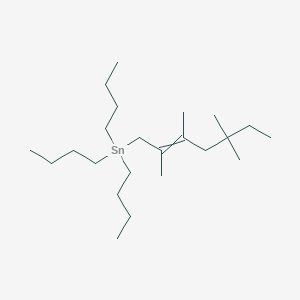
Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tributyl group and a 2,3,5,5-tetramethylhept-2-en-1-yl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in radical reactions and as a reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.
Common Reagents and Conditions
Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Radical Reactions: Products include various substituted alkanes and alkenes.
Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.
Oxidation and Reduction: Products include organotin oxides and hydrides.
Wissenschaftliche Forschungsanwendungen
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(2-thienyl)stannane
- Tributyl(prop-1-yn-1-yl)stannane
Uniqueness
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling, making it a preferred choice in certain synthetic applications.
Eigenschaften
CAS-Nummer |
656824-59-8 |
|---|---|
Molekularformel |
C23H48Sn |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane |
InChI |
InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
RZHYDAIYRXJZLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


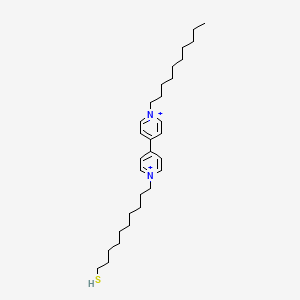

![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
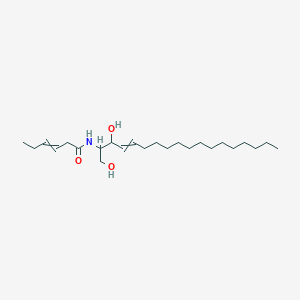

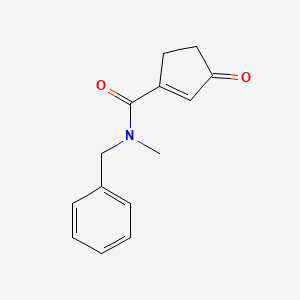
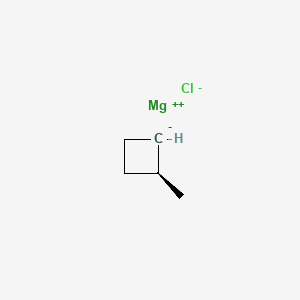
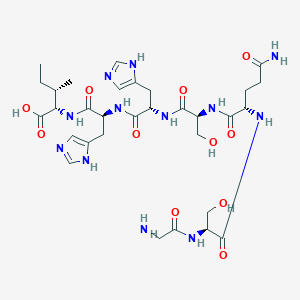
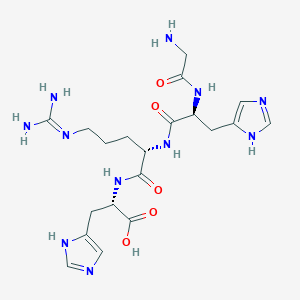

![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
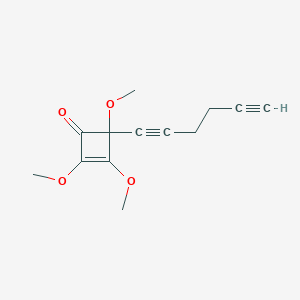
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
